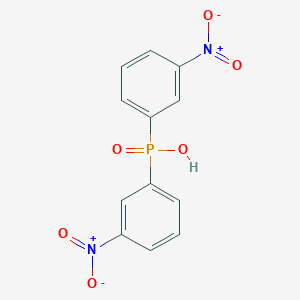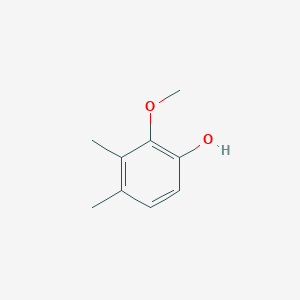![molecular formula C9H17N3O B096063 [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea CAS No. 16983-62-3](/img/structure/B96063.png)
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea, also known as E-64, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of cysteine protease inhibitors and is known to inhibit the activity of various enzymes, including papain, calpain, and cathepsin B.
Mecanismo De Acción
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, which prevents the protease from cleaving its substrate.
Efectos Bioquímicos Y Fisiológicos
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to have a wide range of biochemical and physiological effects. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the invasion and migration of cancer cells by blocking the activity of cathepsin B. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been shown to prevent muscle degeneration by inhibiting the activity of calpain. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the processing of antigens by papain, which can be useful in developing vaccines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea in lab experiments is that it is a highly specific inhibitor of cysteine proteases and does not affect other classes of proteases. This allows researchers to study the role of cysteine proteases in biological processes without interference from other proteases. However, one limitation of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea is that it is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited.
Direcciones Futuras
There are several future directions for research involving [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea. One area of research is the development of more potent and selective inhibitors of cysteine proteases. Another area of research is the development of new therapeutic agents based on the inhibition of cysteine proteases. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the role of cysteine proteases in various diseases, such as cancer and neurodegenerative disorders. Finally, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the mechanism of action of other cysteine protease inhibitors, which can lead to the development of new drugs.
Métodos De Síntesis
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be synthesized by reacting L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane ([(Z)-[(E)-2-ethylhex-2-enylidene]amino]ureac) with aniline in the presence of a base. The reaction yields [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea as a yellow solid with a melting point of 181-183°C. The purity of the compound can be determined using HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been used to investigate the role of cathepsin B in tumor invasion and metastasis. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been used to study the role of calpain in muscle degeneration and the role of papain in antigen processing.
Propiedades
Número CAS |
16983-62-3 |
|---|---|
Nombre del producto |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
InChI |
InChI=1S/C9H17N3O/c1-3-5-6-8(4-2)7-11-12-9(10)13/h6-7H,3-5H2,1-2H3,(H3,10,12,13)/b8-6+,11-7- |
Clave InChI |
WNXTULHDTKBSMO-VJUDZZRDSA-N |
SMILES isomérico |
CCC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCCC=C(CC)C=NNC(=O)N |
SMILES canónico |
CCCC=C(CC)C=NNC(=O)N |
Sinónimos |
2-Ethyl-2-hexenal semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



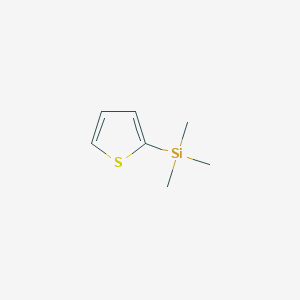
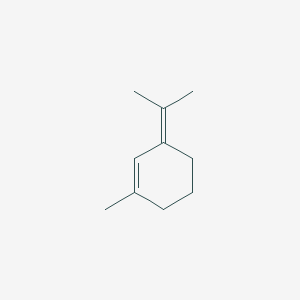
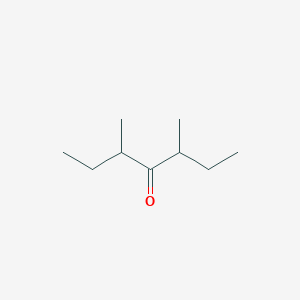
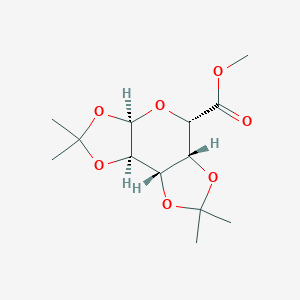

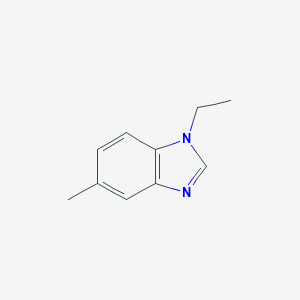
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
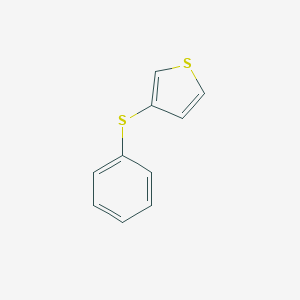
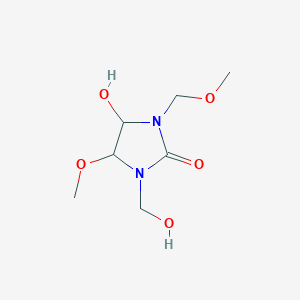
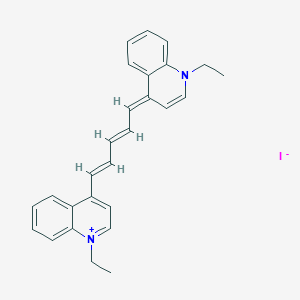
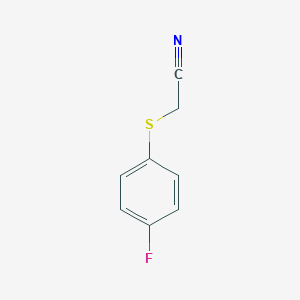
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
